molecular formula C24H24F2N4O2 B2612403 4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide CAS No. 2097922-30-8

4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide

Cat. No.: B2612403
CAS No.: 2097922-30-8
M. Wt: 438.479
InChI Key: NCKJNGDUXHTSQH-UHFFFAOYSA-N
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Description

This compound features a piperidine core linked via a methyl group to a 3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine moiety, with an additional N-[(4-fluorophenyl)methyl]carboxamide substituent. The piperidine ring, a six-membered heterocyclic amine, is a well-established pharmacophore in medicinal chemistry, often associated with anti-secretory, anti-ulcer, and antimicrobial activities . Fluorine atoms at the para positions of both phenyl groups may enhance metabolic stability and lipophilicity, as seen in related fluorinated analogs .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4O2/c25-20-5-1-17(2-6-20)15-27-24(32)29-13-11-18(12-14-29)16-30-23(31)10-9-22(28-30)19-3-7-21(26)8-4-19/h1-10,18H,11-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKJNGDUXHTSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide (CAS No. 338782-63-1) is a member of the piperidine derivatives family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19F2N3OC_{19}H_{19}F_2N_3O, with a molecular weight of approximately 391.22 g/mol. The presence of fluorine atoms enhances its pharmacological properties, such as metabolic stability and lipophilicity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of checkpoint kinases CHK1 and CHK2 , which are critical in the DNA damage response pathway. By inhibiting these kinases, the compound may enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage effectively. This mechanism suggests a promising avenue for developing cancer therapies that could improve treatment outcomes for patients undergoing chemotherapy.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Research indicates that derivatives containing the pyridazinone ring exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

Preliminary studies indicate potential anti-inflammatory activities associated with this compound. The structural features suggest possible interactions through hydrogen bonding and hydrophobic interactions, which could modulate the activity of target proteins involved in inflammatory responses.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity to these targets, leading to modulation of their activity. The piperidine ring contributes to structural stability and overall pharmacokinetic properties.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • CHK Inhibition : A study demonstrated that related piperidine derivatives significantly inhibited CHK1 and CHK2 activity in vitro, leading to increased sensitivity of cancer cells to DNA-damaging agents .
  • Antimicrobial Testing : A series of pyridazine derivatives were tested against various bacterial strains, showing effective inhibition at low concentrations .
  • Inflammation Models : In vivo models indicated that compounds with similar structures reduced inflammation markers significantly compared to control groups .

Data Summary

The following table summarizes key biological activities and findings related to the compound:

Activity TypeFindingsReferences
AnticancerInhibition of CHK1/CHK2 enhances chemotherapy efficacy
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced inflammation markers in vivo
MechanismInteraction with molecular targets via hydrogen bonding

Comparison with Similar Compounds

Heterocyclic Core Influence

The target compound’s dihydropyridazinone ring differs from Compound A’s dihydropyrimidine () and Compound B’s pyridazine (). Dihydropyridazinone’s conjugated system may improve binding affinity to targets requiring planar recognition, whereas pyrimidine or pyridazine cores could alter solubility and metabolic pathways.

Piperidine Modifications and Pharmacophore Role

The piperidine moiety in the target compound is critical, as seen in Compound D , where the basic nitrogen is essential for antimalarial activity . Similarly, Compound E demonstrates that piperidine-containing derivatives outperform morpholine analogs in antifungal activity, likely due to improved interactions with fungal enzymes . In contrast, Compound C ’s piperidine-based carboxamide derivatives show negligible effects on blood pressure, suggesting context-dependent activity .

Substituent Effects

  • Fluorophenyl vs. Chlorophenyl/Trifluoromethyl : The target compound’s 4-fluorophenyl groups may offer better metabolic stability and electron-withdrawing effects compared to Compound B ’s chlorophenyl and trifluoromethyl groups, which increase hydrophobicity but may introduce toxicity risks .

Therapeutic Implications

Meanwhile, Compound E’s antifungal superiority highlights possible antimicrobial uses . However, the lack of explicit activity data for the target compound necessitates further empirical validation.

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